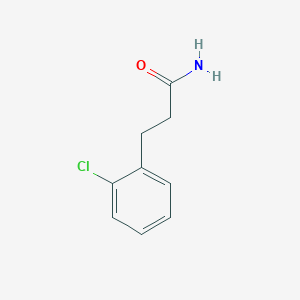
3-(2-Chlorophenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Chlorophenyl)propanamide, also known as Chlorprothixene, is a chemical compound that belongs to the class of thioxanthene derivatives. It is a potent neuroleptic drug that is widely used in the treatment of various psychiatric disorders such as schizophrenia, bipolar disorder, and anxiety. Chlorprothixene is known for its ability to alleviate the symptoms of these disorders by modulating the levels of certain neurotransmitters in the brain.
Wirkmechanismus
The exact mechanism of action of 3-(2-Chlorophenyl)propanamideene is not fully understood. However, it is believed to exert its therapeutic effects by blocking the activity of certain neurotransmitters in the brain such as dopamine, serotonin, and norepinephrine. By modulating the levels of these neurotransmitters, 3-(2-Chlorophenyl)propanamideene is able to alleviate the symptoms of various psychiatric disorders.
Biochemische Und Physiologische Effekte
3-(2-Chlorophenyl)propanamideene has been shown to have several biochemical and physiological effects in the body. It has been reported to increase the levels of prolactin, a hormone that is involved in lactation and reproductive function. 3-(2-Chlorophenyl)propanamideene has also been shown to decrease the levels of certain enzymes such as alanine aminotransferase and aspartate aminotransferase, which are involved in liver function.
Vorteile Und Einschränkungen Für Laborexperimente
3-(2-Chlorophenyl)propanamideene has several advantages for use in lab experiments. It is a potent and selective neuroleptic drug that can be used to study the effects of neurotransmitters on various physiological processes. However, 3-(2-Chlorophenyl)propanamideene also has some limitations. It is not suitable for use in experiments involving animals due to its potential toxicity. Additionally, 3-(2-Chlorophenyl)propanamideene may have some off-target effects that could confound the results of certain experiments.
Zukünftige Richtungen
There are several future directions for research on 3-(2-Chlorophenyl)propanamideene. One area of interest is the development of new analogs of 3-(2-Chlorophenyl)propanamideene that may have improved therapeutic efficacy and reduced side effects. Another area of interest is the investigation of the long-term effects of 3-(2-Chlorophenyl)propanamideene on the brain and other organs. Additionally, further studies are needed to elucidate the exact mechanism of action of 3-(2-Chlorophenyl)propanamideene and its potential use in the treatment of other neurological disorders.
Synthesemethoden
3-(2-Chlorophenyl)propanamideene can be synthesized by the reaction of 2-chlorobenzonitrile with 2-(2-chloroethoxy)ethanol in the presence of sodium hydroxide and potassium carbonate. The resulting product is then treated with thionyl chloride to form 3-(2-chlorophenyl)propanenitrile, which is then reduced with hydrogen gas in the presence of palladium on carbon to yield 3-(2-Chlorophenyl)propanamideene.
Wissenschaftliche Forschungsanwendungen
3-(2-Chlorophenyl)propanamideene has been extensively studied for its potential therapeutic applications in the treatment of various psychiatric disorders. Several studies have reported its efficacy in reducing the symptoms of schizophrenia, bipolar disorder, and anxiety. 3-(2-Chlorophenyl)propanamideene has also been investigated for its potential use in the treatment of other neurological disorders such as Parkinson's disease and Alzheimer's disease.
Eigenschaften
CAS-Nummer |
134306-93-7 |
|---|---|
Produktname |
3-(2-Chlorophenyl)propanamide |
Molekularformel |
C9H10ClNO |
Molekulargewicht |
183.63 g/mol |
IUPAC-Name |
3-(2-chlorophenyl)propanamide |
InChI |
InChI=1S/C9H10ClNO/c10-8-4-2-1-3-7(8)5-6-9(11)12/h1-4H,5-6H2,(H2,11,12) |
InChI-Schlüssel |
FYNMXNGAHZKQFP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)CCC(=O)N)Cl |
Kanonische SMILES |
C1=CC=C(C(=C1)CCC(=O)N)Cl |
Synonyme |
BenzenepropanaMide, 2-chloro- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[(Methylthio)methyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B169945.png)
![2-Cyano-3-azabicyclo[3.1.0]hexane](/img/structure/B169950.png)
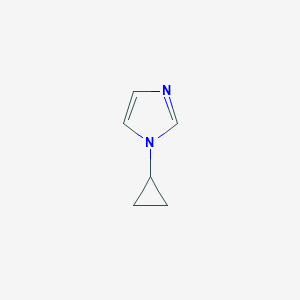
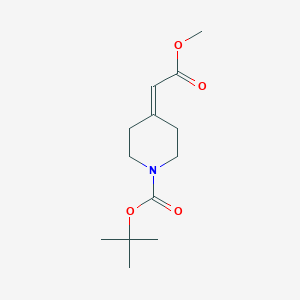
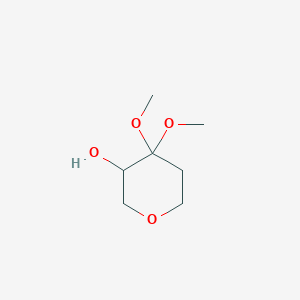
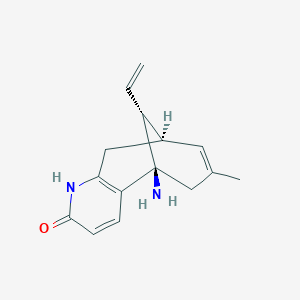
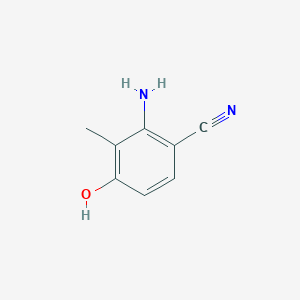
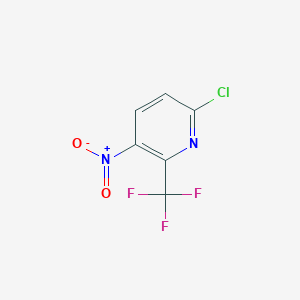
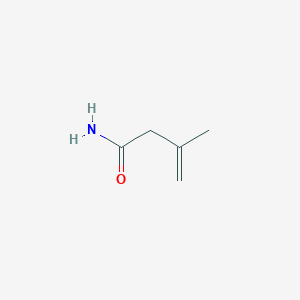
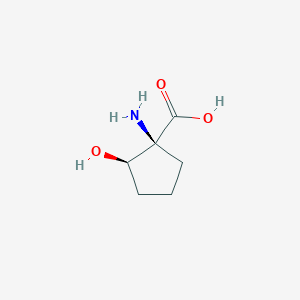
![3-[(4-Methylbenzoyl)amino]pyrazine-2-carboxylic acid methyl ester](/img/structure/B169971.png)
![2-[2-(2,4-Difluorophenyl)-2-propen-1-YL]-1,3-propanediol](/img/structure/B169972.png)
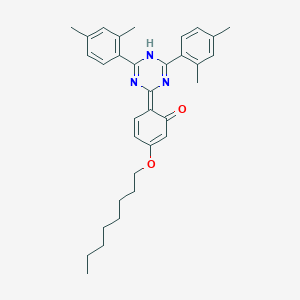
![Ethyl 3-methylimidazo[2,1-b]thiazole-2-carboxylate](/img/structure/B169974.png)